molecular formula C20H21N3O3 B14980908 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

Cat. No.: B14980908
M. Wt: 351.4 g/mol
InChI Key: MYVRIVHKXXYQGI-UHFFFAOYSA-N
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Description

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: The reaction between 5-methyl-2-(propan-2-yl)phenol and an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

    Oxadiazole ring formation: The phenoxy intermediate is then reacted with a hydrazine derivative to form the oxadiazole ring.

    Acetamide formation: The final step involves the reaction of the oxadiazole intermediate with an acylating agent to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C20H21N3O3/c1-13(2)16-10-9-14(3)11-17(16)25-12-18(24)21-20-22-19(26-23-20)15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3,(H,21,23,24)

InChI Key

MYVRIVHKXXYQGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NOC(=N2)C3=CC=CC=C3

Origin of Product

United States

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